molecular formula C9H9N3O3 B15060834 3-(1-Ethyl-1H-pyrazol-5-yl)isoxazole-5-carboxylic acid

3-(1-Ethyl-1H-pyrazol-5-yl)isoxazole-5-carboxylic acid

Cat. No.: B15060834
M. Wt: 207.19 g/mol
InChI Key: AXSGZXQFWUAUPO-UHFFFAOYSA-N
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Description

3-(1-Ethyl-1H-pyrazol-5-yl)isoxazole-5-carboxylic acid is a heterocyclic compound that features both pyrazole and isoxazole rings

Chemical Reactions Analysis

Types of Reactions

3-(1-Ethyl-1H-pyrazol-5-yl)isoxazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoxazole oxides, while reduction can produce various reduced derivatives of the compound.

Mechanism of Action

The mechanism of action of 3-(1-Ethyl-1H-pyrazol-5-yl)isoxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Methyl-1H-pyrazol-5-yl)isoxazole-5-carboxylic acid
  • 3-(1-Propyl-1H-pyrazol-5-yl)isoxazole-5-carboxylic acid
  • 3-(1-Butyl-1H-pyrazol-5-yl)isoxazole-5-carboxylic acid

Uniqueness

3-(1-Ethyl-1H-pyrazol-5-yl)isoxazole-5-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group on the pyrazole ring may enhance its lipophilicity and membrane permeability, potentially leading to improved pharmacokinetic properties .

Properties

Molecular Formula

C9H9N3O3

Molecular Weight

207.19 g/mol

IUPAC Name

3-(2-ethylpyrazol-3-yl)-1,2-oxazole-5-carboxylic acid

InChI

InChI=1S/C9H9N3O3/c1-2-12-7(3-4-10-12)6-5-8(9(13)14)15-11-6/h3-5H,2H2,1H3,(H,13,14)

InChI Key

AXSGZXQFWUAUPO-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)C2=NOC(=C2)C(=O)O

Origin of Product

United States

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